molecular formula C4H6ClNO3 B080416 Methyl (2-chloroacetyl)carbamate CAS No. 13558-70-8

Methyl (2-chloroacetyl)carbamate

Cat. No.: B080416
CAS No.: 13558-70-8
M. Wt: 151.55 g/mol
InChI Key: SYWSERLZKPGKDI-UHFFFAOYSA-N
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Preparation Methods

Methyl (2-chloroacetyl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of methyl carbamate with chloroacetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield . The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Properties

IUPAC Name

methyl N-(2-chloroacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWSERLZKPGKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333827
Record name Methyl (2-chloroacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13558-70-8
Record name Methyl (2-chloroacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-chloroacetamide (122.6 g, 1.31 mol) in 300 ml of 1,2-dichloroethane is cooled to 0° C. and treated with oxalyl chloride (200 g, 1.57 mol). The reaction mixture is heated at reflux for 4 hours. After cooling to 5° C., 68 ml of MeOH is added dropwise while keeping the internal temperature below 15° C. with external cooling. After addition is complete, the product is separated by filtration and washed with CH2Cl2 and Et2O. Recrystallization from CH2Cl2 yields methyl(chloroacetyl)carbamate.
Quantity
122.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
68 mL
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What is the role of Methyl (2-chloroacetyl)carbamate in the synthesis of N-substituted rhodanines?

A1: this compound acts as a crucial reactant in this synthesis. [] The process involves a base-assisted one-pot reaction where it interacts with a primary amine and carbon disulfide. The base deprotonates the amine, which then attacks the carbonyl carbon of this compound. This is followed by a cyclization reaction involving carbon disulfide, ultimately leading to the formation of the N-substituted rhodanine ring.

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